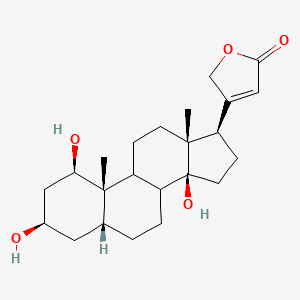
Ethyl 2-(2,5-dioxopyrrolidin-1-yl)pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2,5-dioxopyrrolidin-1-yl)pyridine-4-carboxylate is an organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by the presence of a pyridine ring substituted with an ethyl ester group and a 2,5-dioxopyrrolidin-1-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,5-dioxopyrrolidin-1-yl)pyridine-4-carboxylate typically involves the reaction of pyridine-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2,5-dioxopyrrolidin-1-ylamine under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere and specific temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Ethyl 2-(2,5-dioxopyrrolidin-1-yl)pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Ethyl 2-(2,5-dioxopyrrolidin-1-yl)pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Ethyl 2-(2,5-dioxopyrrolidin-1-yl)pyridine-4-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors and ion channels, modulating their function and influencing various biochemical pathways.
類似化合物との比較
Ethyl 2-(2,5-dioxopyrrolidin-1-yl)pyridine-4-carboxylate can be compared with other similar compounds such as:
2-(2,5-Dioxopyrrolidin-1-yl)methylbenzonitrile: Shares the 2,5-dioxopyrrolidin-1-yl moiety but differs in the aromatic ring structure.
Ethyl pyridine-2-carboxylate: Similar ester functionality but lacks the 2,5-dioxopyrrolidin-1-yl group.
2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl fumarate: Contains the 2,5-dioxopyrrolidin-1-yl group but has a different ester linkage.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C12H12N2O4 |
|---|---|
分子量 |
248.23 g/mol |
IUPAC名 |
ethyl 2-(2,5-dioxopyrrolidin-1-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C12H12N2O4/c1-2-18-12(17)8-5-6-13-9(7-8)14-10(15)3-4-11(14)16/h5-7H,2-4H2,1H3 |
InChIキー |
FKGIBDUTKNEGRO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=NC=C1)N2C(=O)CCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide](/img/structure/B13781671.png)

![6-[(2Z)-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide](/img/structure/B13781713.png)

